
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate
Overview
Description
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate: is a heterocyclic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out under an inert atmosphere at room temperature.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .
Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor binding affinities .
Comparison with Similar Compounds
- tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate
- tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate
Comparison:
Biological Activity
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate (CAS No. 63040-83-5) is a heterocyclic compound characterized by the presence of a pyrrole ring and an acetyl functional group. This compound has garnered interest in various fields such as medicinal chemistry, biological research, and synthetic organic chemistry due to its potential biological activities and utility as a synthetic intermediate.
- Molecular Formula : C13H19NO3
- Molecular Weight : 237.29 g/mol
The synthesis of this compound typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol, facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , modulating enzyme activity or altering receptor binding affinities. The precise mechanism often depends on the structural modifications made to the pyrrole ring .
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antibacterial Activity :
- Studies have demonstrated that derivatives of pyrrole compounds, including those related to this compound, show significant antibacterial properties against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. For instance, certain pyrrole derivatives achieved minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
- Antimicrobial Properties :
- Enzyme Interaction Studies :
Case Studies
Several studies have explored the biological implications of pyrrole derivatives:
- A study focused on the synthesis of pyrrole-containing compounds revealed their potential as lead compounds for developing new antibacterial agents targeting Mycobacterium tuberculosis .
- Another research highlighted the cytotoxic effects of pyrrole derivatives against cancer cell lines, suggesting their utility in anticancer drug development .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antibacterial, Antimicrobial |
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | Structure | Moderate Antibacterial |
Pyrrolyl Benzamide Derivatives | Structure | Highly Active against M. tuberculosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving carbamate protection and acetyl substitution. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are prepared using Boc-protection strategies, followed by coupling with acetylated pyrrole derivatives. Characterization relies on NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Reaction steps often require anhydrous conditions and catalysts like Mo(CO)₆ for oxidation-sensitive steps .
Q. How can researchers safely handle and store this compound in laboratory settings?
Safety protocols include grounding metal containers during transfer, avoiding ignition sources, and using explosion-proof equipment. Storage should be in airtight containers under refrigeration (-20°C) to prevent decomposition. Compatibility testing is critical—avoid strong oxidizers and light exposure, as photodegradation may alter reactivity .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. Dynamic low-temperature NMR (e.g., ¹H NMR at -40°C) resolves conformational dynamics, such as axial vs. equatorial tert-butyl positioning in saturated heterocycles. Purity is quantified via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield of this compound under varying conditions?
Statistical methods like factorial design identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For example, epoxidation optimizations with tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane showed that Mo(CO)₆ catalyst efficiency peaks at 20–25°C with rigorous exclusion of moisture. Response surface methodology (RSM) models predict optimal reagent stoichiometry and reaction time .
Q. How do contradictory NMR and crystallography data inform conformational analysis of tert-butyl groups in related compounds?
Q. What methodologies address stability challenges during long-term storage or catalytic applications?
Accelerated stability studies under thermal stress (40–60°C) and UV exposure identify degradation pathways. For instance, tert-butyl derivatives undergo hydrolytic cleavage in acidic conditions, necessitating pH-neutral buffers. Compatibility with common reagents (e.g., Grignard agents) requires pre-screening via DSC to detect exothermic incompatibilities .
Q. How can computational tools predict reactivity and regioselectivity in derivatization reactions?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For tert-butyl-protected pyrroles, acetyl groups at the 4-position exhibit lower activation barriers due to steric shielding by the tert-butyl moiety. Solvent effects are modeled using PCM or SMD to refine transition-state geometries .
Q. Methodological Guidance
- Contradictory Data Resolution : Cross-validate NMR findings with X-ray crystallography and computational models. For example, axial vs. equatorial tert-butyl conformers may require variable-temperature NMR and MD simulations .
- Yield Optimization : Use DoE (Design of Experiments) to isolate variables. Epoxidation case studies demonstrate that 1.2:1 TBHP:substrate molar ratios and 24-hour reaction times maximize conversion .
- Safety Compliance : Adhere to JIS Z 7253 standards for hazard communication and PPE requirements during synthesis .
Properties
IUPAC Name |
tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-7-10(9(3)15)8(2)14-11(7)12(16)17-13(4,5)6/h14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUXYJVRWSTYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978964 | |
Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63040-83-5 | |
Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63040-83-5 | |
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Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
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Record name | tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |
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